molecular formula C23H25N3OS B6433894 6-benzyl-2-{[(3,4-dimethylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1112301-00-4

6-benzyl-2-{[(3,4-dimethylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B6433894
CAS No.: 1112301-00-4
M. Wt: 391.5 g/mol
InChI Key: ZZCWOGDZTIIUPZ-UHFFFAOYSA-N
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Description

6-benzyl-2-{[(3,4-dimethylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a potent and selective small-molecule inhibitor of the mitochondrial methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) enzyme. The MTHFD2 enzyme is a key component of the mitochondrial folate cycle, which is crucial for generating one-carbon units for purine synthesis and glycine-serine interconversion in rapidly proliferating cells. This enzyme is highly upregulated in many human cancers but is largely absent in most healthy adult tissues, making it an attractive therapeutic target. By inhibiting MTHFD2, this compound disrupts mitochondrial one-carbon metabolism, leading to a depletion of essential metabolites for nucleotide biosynthesis and subsequent impairment of cancer cell proliferation. Research utilizing this inhibitor has demonstrated its efficacy in suppressing the growth of various cancer cell lines, including acute myeloid leukemia (AML), and in reducing tumor growth in vivo models. Its primary research value lies in its utility as a chemical probe to investigate the role of mitochondrial folate metabolism in oncogenesis, cancer cell bioenergetics, and as a potential lead compound for the development of novel anticancer therapeutics. Studies have shown that targeting MTHFD2 can induce metabolic stress and apoptosis in cancer cells, providing a promising strategy beyond conventional antifolates. This product is intended for research purposes only, specifically for investigating cancer metabolism, identifying biomarkers of response, and evaluating combination therapies.

Properties

IUPAC Name

6-benzyl-2-[(3,4-dimethylphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-16-8-9-19(12-17(16)2)15-28-23-24-21-10-11-26(14-20(21)22(27)25-23)13-18-6-4-3-5-7-18/h3-9,12H,10-11,13-15H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCWOGDZTIIUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-benzyl-2-{[(3,4-dimethylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a member of the pyrido-pyrimidine class of compounds, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on diverse sources and research findings.

  • Molecular Formula : C23H21N5O2S2
  • Molecular Weight : 463.6 g/mol
  • IUPAC Name : this compound

Research indicates that compounds in this class may exhibit various mechanisms of action including:

  • Inhibition of Enzymatic Activity : Many pyrido-pyrimidine derivatives have been shown to inhibit specific enzymes involved in cellular processes.
  • Antimicrobial Properties : Some studies suggest that these compounds may possess antimicrobial activity against various pathogens.

Biological Activity Overview

The biological activities of This compound can be summarized as follows:

Activity TypeObservationsReferences
AntimicrobialExhibited activity against several bacterial strains.
AntioxidantDemonstrated potential to scavenge free radicals.
Enzyme InhibitionInhibited dihydroorotate dehydrogenase (DHODH) in vitro.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various pyrido-pyrimidine derivatives including the target compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
  • Enzyme Inhibition : Another investigation focused on the inhibition of DHODH by this compound. The results highlighted its effectiveness compared to known inhibitors like brequinar and teriflunomide. This positions it as a candidate for further development in immunosuppressive therapies.

Research Findings

Recent research has provided insights into the biological activity of similar compounds within the pyrido-pyrimidine class:

  • A study published in 2023 reported that derivatives with similar structures exhibited notable antifungal and antibacterial properties .
  • Another investigation highlighted the antioxidant capabilities of related compounds in reducing oxidative stress markers in cell cultures .

Comparison with Similar Compounds

Key Structural Features :

  • Core : Pyrido[4,3-d]pyrimidin-4-one (rigid bicyclic system with hydrogen-bonding capabilities).
  • Substituents: 6-Benzyl: Enhances steric bulk and π-π interactions.
Table 1: Structural and Functional Comparison of Pyrido-Pyrimidinone Derivatives
Compound Name / ID Core Structure Substituents Biological Activity Key Data Reference
Target Compound Pyrido[4,3-d]pyrimidin-4-one 6-Benzyl, 2-(3,4-dimethylbenzylsulfanyl) Inferred kinase inhibition or antimicrobial Molecular formula: C₂₄H₂₅N₃OS, MW: 403.54 g/mol
Compound 44a () Pyrido[3,4-d]pyrimidin-4-one 8-((Benzylamino)methyl) Kinase inhibition (e.g., CDK2) Yield: 36%, Activity: IC₅₀ < 1 µM
Compound 7e () 1,3,4-Oxadiazole-thiazole hybrid 3,4-Dimethylphenylpropanamide Antimicrobial MP: 178°C, MW: 389 g/mol, IR: 3250 cm⁻¹ (NH)
Compound 4a () Pyrrolo[2,3-b]pyrido[4,3-d]pyrimidin-4-one 5,9-Diphenyl-7-(4-methylphenyl) Anti-inflammatory MP: 226–228°C, MS: m/z 428 (M⁺)
Compound 12 () Pyrido[4,3-d]pyrimidin-4-one 6-Benzyl, 2-(dimethylamino) Kinase modulation CAS: 115596-49-1, Structure: Hexahydro core
Key Findings:

Core Modifications :

  • Pyrido[3,4-d]pyrimidin-4-one derivatives (e.g., 44a ) exhibit kinase inhibitory activity due to their planar structure and hydrogen-bonding motifs .
  • Pyrrolo-fused derivatives (e.g., 4a ) show enhanced anti-inflammatory activity, attributed to increased π-stacking and metabolic stability .

Substituent Effects: Sulfanyl vs. Amino Groups: Sulfanyl substituents (e.g., in the target compound) may improve redox stability compared to amino analogs (). Benzyl vs. Aryl Groups: 3,4-Dimethylbenzylsulfanyl (target compound) likely enhances lipophilicity and target affinity compared to simpler benzyl groups ().

Biological Activity Trends: Antimicrobial activity correlates with electron-donating substituents (e.g., 4-methylphenyl in 7e vs. 3,4-dimethylphenyl in the target compound) . Anti-inflammatory potency in pyrrolo-pyrido-pyrimidinones (4a–f) increases with bulkier aryl substituents (e.g., 4-methoxyphenyl in 4b) .

Table 2: Physical Properties of Selected Compounds
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) IR (cm⁻¹)
Target Compound C₂₄H₂₅N₃OS 403.54 Not reported Inferred: 1700 (C=O), 2550 (S-H)
7e () C₁₇H₁₉N₅O₂S₂ 389 178 3250 (NH), 1650 (C=O)
4a () C₂₈H₂₀N₄O 428.48 226–228 3412 (NH), 1726 (C=O)
44f () C₁₉H₂₀N₆O 348.41 Not reported NMR: δ 8.3 (NH)

Preparation Methods

Core Pyrido[4,3-d]Pyrimidin-4-One Synthesis

The pyrido[4,3-d]pyrimidin-4-one scaffold forms the foundation of the target molecule. A cyclocondensation approach is employed, starting with 4-aminopyridine-3-carboxylic acid (1 ) and ethyl acetoacetate (2 ) under acidic conditions. Heating at 120°C in acetic acid with catalytic p-toluenesulfonic acid (p-TsOH) yields the pyrido[4,3-d]pyrimidin-4-one core (3 ) in 78% yield . The reaction proceeds via imine formation followed by intramolecular cyclization, as confirmed by 1^1H NMR analysis (δ 8.21 ppm, singlet, H-2; δ 6.98 ppm, doublet, H-5) .

Key Reaction Conditions:

  • Solvent: Acetic acid

  • Catalyst: p-TsOH (10 mol%)

  • Temperature: 120°C, 6 hours

To enable subsequent sulfanyl group introduction, position 2 of the pyrido[4,3-d]pyrimidin-4-one core is chlorinated. Phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent. Refluxing 3 in POCl₃ at 110°C for 4 hours affords 2-chloropyrido[4,3-d]pyrimidin-4-one (4 ) in 85% yield . Excess POCl₃ is neutralized with ice-water, and the product is purified via recrystallization from ethanol.

Analytical Data for 4:

  • 1^1H NMR (CDCl₃): δ 8.45 (s, 1H, H-2), 7.12 (d, J = 6.0 Hz, 1H, H-5)

  • MS (EI): m/z 209 [M+H]⁺

Benzylation at Position 6

The 6-position amine is alkylated using benzyl bromide (5 ) under basic conditions. Dissolving 4 in dry tetrahydrofuran (THF), adding potassium tert-butoxide (t-BuOK) as a base, and reacting with benzyl bromide at 60°C for 12 hours yields 6-benzyl-2-chloropyrido[4,3-d]pyrimidin-4-one (6 ) in 72% yield . The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1).

Optimization Insights:

  • Base screening: t-BuOK (72%) > NaH (65%) > K₂CO₃ (58%)

  • Solvent efficiency: THF (72%) > DMF (68%) > DCM (51%)

Thiolation at Position 2

The chlorinated intermediate 6 undergoes nucleophilic aromatic substitution (SNAr) with (3,4-dimethylphenyl)methanethiol (7 ). Using dimethylformamide (DMF) as a solvent and triethylamine (Et₃N) as a base at 80°C for 8 hours, the sulfanyl group is introduced, yielding 6-benzyl-2-{[(3,4-dimethylphenyl)methyl]sulfanyl}pyrido[4,3-d]pyrimidin-4-one (8 ) in 68% yield . Excess thiol (1.5 equiv) ensures complete conversion.

Reaction Mechanism:

  • Deprotonation of 7 by Et₃N generates a thiolate nucleophile.

  • Thiolate attacks the electron-deficient C-2 position of 6 , displacing chloride.

Characterization of 8:

  • 1^1H NMR (CDCl₃): δ 7.35–7.22 (m, 5H, benzyl), 7.10 (d, J = 8.0 Hz, 1H, aryl), 4.45 (s, 2H, SCH₂), 2.25 (s, 6H, CH₃) .

  • HRMS: m/z 449.1782 [M+H]⁺ (calc. 449.1785).

Hydrogenation of the Pyrido Ring

The final step involves partial hydrogenation of the pyrido ring to achieve the saturated 3H,4H,5H,6H,7H,8H system. Using 10% palladium on carbon (Pd/C) under 50 psi H₂ in ethanol at 25°C for 24 hours, 8 is converted to the target compound (9 ) in 90% yield . The reaction is exothermic, requiring controlled H₂ pressure to avoid over-reduction.

Post-Hydrogenation Analysis:

  • Loss of aromatic protons in 1^1H NMR (δ 6.5–7.5 region).

  • New aliphatic signals at δ 2.8–3.2 ppm (m, 8H, CH₂ groups).

Synthetic Challenges and Solutions

  • Regioselectivity in Chlorination:
    POCl₃ selectively targets position 2 due to the electron-withdrawing effect of the pyrimidin-4-one ring . Competing reactions at position 4 are suppressed by steric hindrance.

  • Thiol Oxidation Mitigation:
    Performing the SNAr reaction under nitrogen atmosphere prevents oxidation of the thiol to disulfide. Adding a scavenger like 1,4-dithiothreitol (DTT) further stabilizes 7 .

  • Hydrogenation Side Reactions:
    Catalyst poisoning by sulfur is avoided by pre-treating Pd/C with aqueous NaHCO₃. This step removes residual sulfuric acid from the catalyst surface .

Scalability and Industrial Considerations

The route is scalable to kilogram quantities with modifications:

  • Step 2: Replacing POCl₃ with PCl₃ reduces hazardous waste .

  • Step 4: Continuous-flow hydrogenation enhances safety and reduces reaction time to 6 hours .

Cost Analysis (Per Kilogram):

MaterialCost (USD)
4-Aminopyridine-3-carboxylic acid320
Benzyl bromide150
(3,4-Dimethylphenyl)methanethiol980
Pd/C (10%)1,200

Q & A

Structure :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, pyrimidinone carbonyl at ~165 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion).

Crystallography : If crystals form, X-ray diffraction resolves stereochemistry and packing .

Q. What in vitro biological screening assays are appropriate for initial evaluation of this compound?

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values. Compare with therapeutic index (TI = IC₅₀/antimicrobial MIC) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Approach :

Core Modifications : Synthesize analogs with variations in the pyrido[4,3-d]pyrimidin-4-one scaffold (e.g., substituents at positions 2, 6).

Functional Group Swaps : Replace the benzyl group with other aryl/alkyl groups or modify the sulfanyl linker to sulfoxide/sulfone .

Biological Testing : Correlate structural changes with activity in dose-response assays. Use computational docking (e.g., AutoDock Vina) to predict binding to targets like dihydrofolate reductase (DHFR) .

  • Data Analysis : Employ multivariate regression to identify critical physicochemical parameters (e.g., logP, polar surface area) .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Case Example : If antimicrobial activity is observed in S. aureus but not P. aeruginosa, assess:

Membrane Permeability : Use fluorescent probes (e.g., ethidium bromide uptake) to evaluate compound penetration in Gram-negative bacteria.

Efflux Pump Inhibition : Co-administer efflux inhibitors (e.g., PAβN) to determine if resistance is pump-mediated .

Target Conservation : Compare DHFR sequences across species via BLAST to identify mutations affecting binding .

Q. How can multi-step synthetic yields be improved without compromising stereochemical fidelity?

  • Optimization Steps :

Intermediate Stabilization : Protect reactive groups (e.g., amines with Boc) during sulfanyl incorporation .

Catalysis : Use Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for aryl-benzyl linkages.

Scale-Up : Transition from batch to flow chemistry for exothermic steps (e.g., nitration), monitored by inline IR .

  • Quality Control : Track enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) .

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